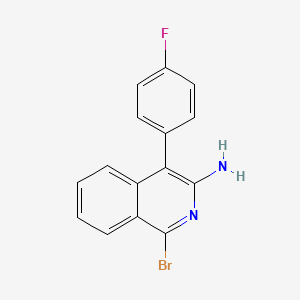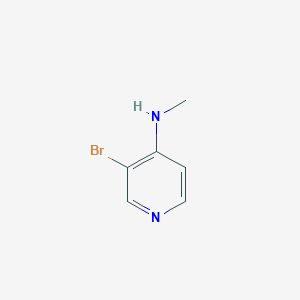
3-Bromo-N-methylpyridin-4-amine
概要
説明
3-Bromo-N-methylpyridin-4-amine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a methylamine group at the fourth position of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
作用機序
Target of Action
It is known that this compound is used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
The mode of action of 3-Bromo-N-methylpyridin-4-amine involves its interaction with its targets in the context of Suzuki-Miyaura cross-coupling reactions . In these reactions, this compound, as an aryl halide, undergoes a transmetalation process with organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki-Miyaura cross-coupling reactions . These reactions are crucial for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .
Result of Action
The molecular and cellular effects of the action of this compound are primarily observed in the context of Suzuki-Miyaura cross-coupling reactions . The compound participates in these reactions to form new carbon-carbon bonds, contributing to the synthesis of various organic compounds .
準備方法
Synthetic Routes and Reaction Conditions: 3-Bromo-N-methylpyridin-4-amine can be synthesized through several methods. One common method involves the bromination of N-methylpyridin-4-amine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product. The use of catalysts and solvents can further optimize the reaction conditions .
化学反応の分析
Types of Reactions: 3-Bromo-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: The reaction with arylboronic acids yields biaryl compounds.
科学的研究の応用
3-Bromo-N-methylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
類似化合物との比較
- 3-Bromo-2-methylpyridin-4-amine
- 3-Bromo-5-methylpyridin-4-amine
- 3-Bromo-4-methylpyridin-2-amine
Comparison: 3-Bromo-N-methylpyridin-4-amine is unique due to the specific positioning of the bromine atom and the methylamine group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the bromine atom at the third position makes it particularly suitable for substitution and coupling reactions .
特性
IUPAC Name |
3-bromo-N-methylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-2-3-9-4-5(6)7/h2-4H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKSEZAZZNDVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84539-38-8 | |
| Record name | 3-bromo-N-methylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

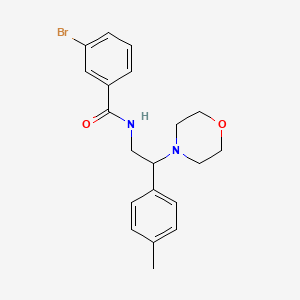
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2626477.png)
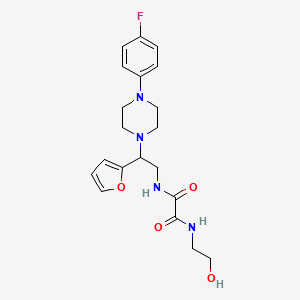
![N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B2626479.png)
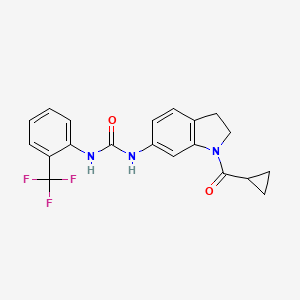
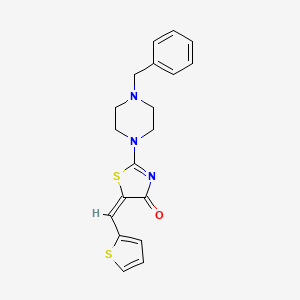

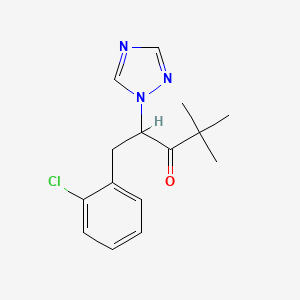
![4-(1,3,4-thiadiazol-2-yloxy)-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine](/img/structure/B2626487.png)
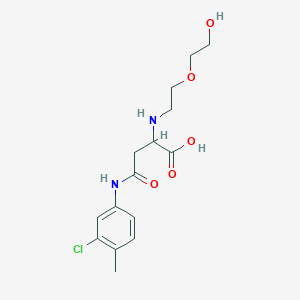
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(diethylsulfamoyl)-2-fluorobenzoate](/img/structure/B2626489.png)
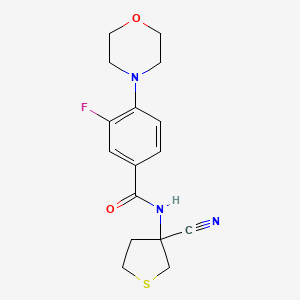
![Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2626492.png)
